N-(2,4-Dinitrophenyl)benzamide

Vue d'ensemble

Description

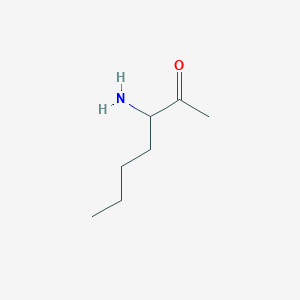

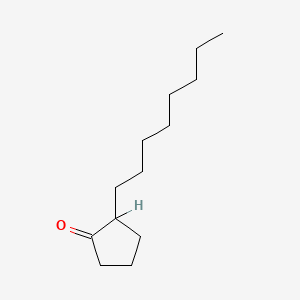

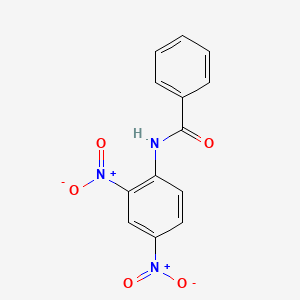

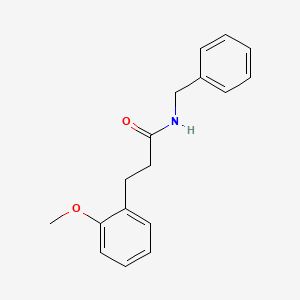

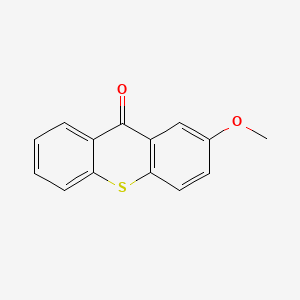

“N-(2,4-Dinitrophenyl)benzamide” is an organic compound with the molecular formula C13H9N3O5 . It is a derivative of benzamide, which is a compound consisting of a benzene ring connected to an amide functional group .

Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide group attached to a 2,4-dinitrophenyl group . The average mass of the molecule is approximately 287.228 Da .

Mécanisme D'action

Target of Action

N-(2,4-Dinitrophenyl)benzamide is a complex compound that interacts with various targetsIt is chemically related to 2,4-dinitrophenol, which is known to target pentaerythritol tetranitrate reductase in enterobacter cloacae .

Mode of Action

It is known that 2,4-dinitrophenol, a related compound, uncouples oxidative phosphorylation, which is a critical process in cellular metabolism . This uncoupling disrupts the normal balance of the biochemical processes in cells.

Biochemical Pathways

Related compounds like 2,4-dinitrophenol are known to affect oxidative phosphorylation , a crucial pathway in cellular metabolism. This process is responsible for the production of ATP, the primary energy currency of the cell.

Pharmacokinetics

It is known that 2,4-dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

It can be inferred from related compounds that its action could lead to disruption of normal cellular metabolic processes due to its potential to uncouple oxidative phosphorylation .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using DNBA in lab experiments is its high sensitivity and specificity for detecting carbonyl compounds. However, DNBA has some limitations, including its potential toxicity and the need for specialized equipment and expertise to perform the analysis.

Orientations Futures

There are several potential future directions for research involving DNBA. One area of interest is the development of new methods for detecting oxidative damage in biological samples. Another area of interest is the investigation of the role of oxidative stress in various disease states, including cancer and neurodegenerative disorders.

In conclusion, DNBA is a useful chemical compound that has been widely used in scientific research for detecting carbonyl compounds and studying oxidative stress. While there are some limitations to its use, DNBA has the potential to contribute to future research in a variety of fields.

Applications De Recherche Scientifique

DNBA has been used in various scientific research applications, including the detection of carbonyl compounds in proteins and lipids. DNBA has also been used to study the mechanism of action of certain enzymes and to investigate the effects of oxidative stress on cellular membranes.

Safety and Hazards

The safety data sheet for benzamide, a compound related to “N-(2,4-Dinitrophenyl)benzamide”, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Propriétés

IUPAC Name |

N-(2,4-dinitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5/c17-13(9-4-2-1-3-5-9)14-11-7-6-10(15(18)19)8-12(11)16(20)21/h1-8H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNCHZUNVKDURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341069 | |

| Record name | N-(2,4-Dinitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41214-79-3 | |

| Record name | N-(2,4-Dinitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromopyrido[3,4-d]pyridazine](/img/structure/B3052346.png)